molecular formula C9H7NO4 B051108 5-Methoxyisatoic anhydride CAS No. 37795-77-0

5-Methoxyisatoic anhydride

Cat. No. B051108
M. Wt: 193.16 g/mol
InChI Key: JFAFNQOODJCVGT-UHFFFAOYSA-N
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Patent
US08058431B2

Procedure details

5.00 g (21.6 mmol) 2-Bromo-5-methoxy-benzoic acid, 620 mg (4.32 mmol) copper (I) bromide and 2.63 g (32.4 mmol) potassium cyanate were dissolved in pyridine and boiled for 30 min. The solvent was removed and the residue was dissolved in 150 ml 2N hydrogen chloride acid and 150 ml ethyl acetate. The organic solvent was treated with water and brine, dried over magnesium sulfate and removed. The residue was digested with methanol.
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
copper (I) bromide
Quantity
620 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[O-:13][C:14]#[N:15].[K+]>N1C=CC=CC=1.[Cu]Br>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:2]2[NH:15][C:14](=[O:13])[O:6][C:4](=[O:5])[C:3]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)OC
Name
potassium cyanate
Quantity
2.63 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Name
copper (I) bromide
Quantity
620 mg
Type
catalyst
Smiles
[Cu]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 150 ml 2N hydrogen chloride acid
ADDITION
Type
ADDITION
Details
The organic solvent was treated with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC2=C(NC(OC2=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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